Cas no 2411286-35-4 (2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one)
2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one
- EN300-7559434
- 2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one
- 2-Chloro-1-(2-methyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)propan-1-one
- 2411286-35-4
-
- Inchi: 1S/C9H13ClN4O/c1-6(10)9(15)13-3-4-14-8(5-13)11-7(2)12-14/h6H,3-5H2,1-2H3
- InChI Key: HLEZQGXNKUNUAA-UHFFFAOYSA-N
- SMILES: ClC(C)C(N1CC2=NC(C)=NN2CC1)=O
Computed Properties
- Exact Mass: 228.0777887g/mol
- Monoisotopic Mass: 228.0777887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 51Ų
2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7559434-0.05g |
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one |
2411286-35-4 | 95.0% | 0.05g |
$587.0 | 2025-02-24 | |
| Enamine | EN300-7559434-0.1g |
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one |
2411286-35-4 | 95.0% | 0.1g |
$615.0 | 2025-02-24 | |
| Enamine | EN300-7559434-0.25g |
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one |
2411286-35-4 | 95.0% | 0.25g |
$642.0 | 2025-02-24 | |
| Enamine | EN300-7559434-0.5g |
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one |
2411286-35-4 | 95.0% | 0.5g |
$671.0 | 2025-02-24 | |
| Enamine | EN300-7559434-1.0g |
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one |
2411286-35-4 | 95.0% | 1.0g |
$699.0 | 2025-02-24 | |
| Enamine | EN300-7559434-2.5g |
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one |
2411286-35-4 | 95.0% | 2.5g |
$1370.0 | 2025-02-24 | |
| Enamine | EN300-7559434-5.0g |
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one |
2411286-35-4 | 95.0% | 5.0g |
$2028.0 | 2025-02-24 | |
| Enamine | EN300-7559434-10.0g |
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one |
2411286-35-4 | 95.0% | 10.0g |
$3007.0 | 2025-02-24 |
2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one
Comprehensive Overview of 2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one (CAS No. 2411286-35-4)
In the realm of pharmaceutical and agrochemical research, the compound 2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one (CAS No. 2411286-35-4) has garnered significant attention due to its unique structural properties and potential applications. This heterocyclic molecule, featuring a triazolopyrazine core, is increasingly studied for its role in drug discovery and material science. Researchers are particularly interested in its chloro-substituted propanone moiety, which contributes to its reactivity and versatility in synthetic pathways.
The growing demand for novel bioactive compounds has placed 2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one under the spotlight. Recent trends in AI-driven drug design and computational chemistry have further amplified its relevance, as scientists leverage machine learning to predict its interactions with biological targets. Questions like *"What are the synthetic routes for CAS 2411286-35-4?"* or *"How does the triazolo[1,5-a]pyrazine scaffold enhance drug bioavailability?"* frequently appear in academic and industrial forums, reflecting its interdisciplinary appeal.
From a synthetic chemistry perspective, the 2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine backbone offers a robust platform for derivatization. Its chloropropanone side chain enables nucleophilic substitution reactions, making it a valuable intermediate for constructing complex molecules. This aligns with the current focus on green chemistry and atom-efficient synthesis, where minimizing waste and optimizing yield are paramount. The compound’s stability under various conditions also makes it suitable for scalable production, addressing industry needs for cost-effective APIs (Active Pharmaceutical Ingredients).
Beyond pharmaceuticals, CAS 2411286-35-4 has potential applications in agrochemical innovation. Its structural motifs are being explored for developing next-generation pesticides with improved selectivity and environmental safety. This resonates with global concerns about food security and climate-resilient crops, topics dominating sustainability discussions. Researchers are investigating whether modifications to the triazolopyrazine ring could enhance herbicidal or fungicidal activity while reducing ecological impact.
Analytical characterization of 2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one typically involves advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods confirm its purity and elucidate conformational details critical for structure-activity relationship (SAR) studies. Such data is vital for patent applications and regulatory submissions, especially as intellectual property battles intensify in the biotech sector.
In conclusion, 2411286-35-4 represents a compelling case study in modern chemical research. Its multifaceted utility—spanning drug development, agrochemicals, and material science—positions it as a compound of enduring interest. As precision medicine and sustainable agriculture evolve, this molecule’s role will likely expand, driven by innovations in synthetic methodology and target-specific design.
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